molecular formula C10H13NO5S B5593113 methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate

methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate

Cat. No.: B5593113
M. Wt: 259.28 g/mol
InChI Key: HMSOKIUTJPROQQ-UHFFFAOYSA-N
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Description

Methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.05144369 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry

Methyl 5-(1-pyrrolidinylsulfonyl)-2-furoate serves as a versatile intermediate in the synthesis of complex molecules. For example, its utilization in the efficient synthesis of hydroxymethylfurfural (HMF) from fructose represents a notable application in renewable biomass conversion. This process, which operates at high yields, underscores the potential of furan derivatives as substitutes for petroleum-based chemicals in plastics and fine chemicals production (Román-Leshkov, Chheda, & Dumesic, 2006). Similarly, the molecule is pivotal in the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for HIV protease inhibitors, showcasing its importance in the development of therapeutic agents (Bhupathy et al., 1995).

2. Material Science and Polymer Chemistry

In material science, the modification of cellulose, a renewable resource, with furoate esters like methyl 2-furoate demonstrates the compound's relevance in producing materials with tailored properties. The synthesis of cellulose furoates in ionic liquids, resulting in derivatives with varying degrees of substitution, highlights its application in developing new materials with potential uses in bioplastics, coatings, and more (Köhler & Heinze, 2007).

3. Catalysis and Green Chemistry

The molecule's role extends to catalysis and green chemistry applications, as seen in the aerobic oxidation of furanic compounds to produce esters using Cox Oy -N@C catalysts. This process, which uses O2 as a benign oxidant, illustrates the compound's utility in sustainable chemical processes aimed at minimizing environmental impact while achieving high yield and selectivity (Deng et al., 2014).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential as anti-inflammatory agents. The novel synthesis of such compounds underlines the chemical's significance in developing new therapeutic options (Urban et al., 2003).

Safety and Hazards

The compound “2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-3-furoic acid” is classified as a hazard under GHS07 . It can cause eye and skin burns and digestive and respiratory tract burns . Safety measures include avoiding contact with skin and eyes, and not breathing dust .

Properties

IUPAC Name

methyl 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-10(12)8-4-5-9(16-8)17(13,14)11-6-2-3-7-11/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOKIUTJPROQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.